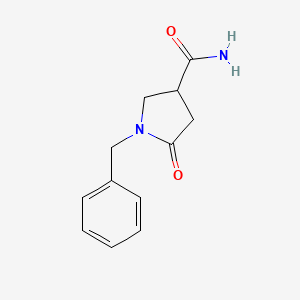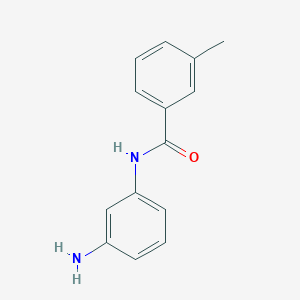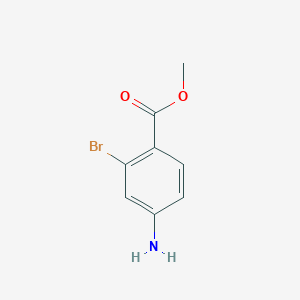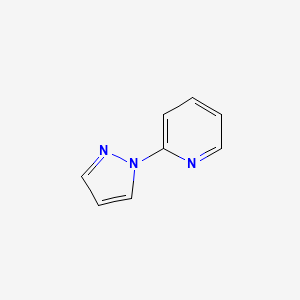
2-(1H-pyrazol-1-yl)pyridine
Descripción general
Descripción
2-(1H-pyrazol-1-yl)pyridine is a chemical compound with the molecular formula C8H7N3 . It is a compound that has been used in various scientific research and studies .
Synthesis Analysis
The synthesis of 2-(1H-pyrazol-1-yl)pyridine has been achieved through various methods. One approach involves the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of 2-(1H-pyrazol-1-yl)pyridine is characterized by a pyrazole ring attached to a pyridine ring . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
2-(1H-pyrazol-1-yl)pyridine has been involved in various chemical reactions. For instance, it has been used in Rh(III)-catalyzed C–H functionalization reactions with internal alkynes . This reaction provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis
2-(1H-pyrazol-1-yl)pyridine is a powder with a melting point of 35-40°C . It has a molecular weight of 145.16 .Aplicaciones Científicas De Investigación
1. Rhodium(III)-Catalyzed C–H Functionalization
- Summary of Application: This research describes a Rhodium(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
- Methods of Application: The method involves the use of a Rhodium(III) catalyst and internal alkynes to control the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine .
- Results or Outcomes: The process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
2. Dopant for Organic Semiconductors
- Summary of Application: Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) is used as a p-type dopant for organic semiconductors and its application in highly efficient solid-state dye-sensitized solar cells .
- Methods of Application: The method involves the use of a new class of Cobalt(III) complexes as p-type dopants for triarylamine-based hole conductors such as spiro-MeOTAD .
- Results or Outcomes: The use of these dopants in solid-state dye-sensitized solar cells (ssDSCs) resulted in a record power conversion efficiency of 7.2%, measured under standard solar conditions .
3. Synthesis and Characterization of Copper Complexes
- Summary of Application: The research involves the synthesis, characterization, and catalytic activity of copper complexes with pyrazole-based ligands .
- Methods of Application: The specific methods of synthesis and characterization are not detailed in the search results .
- Results or Outcomes: The outcomes of this research are not specified in the search results .
4. Rhodium(III)-Catalyzed C–H Alkenylation
- Summary of Application: This research describes a Rhodium(III)-catalyzed C–H alkenylation reaction of the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation .
- Methods of Application: The method involves the use of a Rhodium(III) catalyst and alkenes to control the C–H alkenylation of 2-(1H-pyrazol-1-yl)pyridine .
- Results or Outcomes: Mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines could be selectively synthesized in moderate to good yields by tuning the reaction conditions .
5. Synthesis of Pyrazole-Based Heterocycles
- Summary of Application: This research focuses on the synthesis of pyrazole-based heterocycles .
- Methods of Application: The specific methods of synthesis are not detailed in the search results .
- Results or Outcomes: The outcomes of this research are not specified in the search results .
6. Spin-Crossover in Supramolecular Iron(II) Complexes
- Summary of Application: This research involves the study of spin-crossover in supramolecular Iron(II) complexes .
- Methods of Application: The specific methods of study are not detailed in the search results .
- Results or Outcomes: The outcomes of this research are not specified in the search results .
4. Rhodium(III)-Catalyzed C–H Alkenylation
- Summary of Application: This research describes a Rhodium(III)-catalyzed C–H alkenylation reaction of the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation .
- Methods of Application: The method involves the use of a Rhodium(III) catalyst and alkenes to control the C–H alkenylation of 2-(1H-pyrazol-1-yl)pyridine .
- Results or Outcomes: Mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines could be selectively synthesized in moderate to good yields by tuning the reaction conditions .
5. Synthesis of Pyrazole-Based Heterocycles
- Summary of Application: This research focuses on the synthesis of pyrazole-based heterocycles .
- Methods of Application: The specific methods of synthesis are not detailed in the search results .
- Results or Outcomes: The outcomes of this research are not specified in the search results .
6. Spin-Crossover in Supramolecular Iron(II) Complexes
- Summary of Application: This research involves the study of spin-crossover in supramolecular Iron(II) complexes .
- Methods of Application: The specific methods of study are not detailed in the search results .
- Results or Outcomes: The outcomes of this research are not specified in the search results .
Safety And Hazards
Direcciones Futuras
The future directions for the use of 2-(1H-pyrazol-1-yl)pyridine could involve its use in the development of new synthetic methods and in the synthesis of complex molecules . Its use in Rh(III)-catalyzed C–H functionalization reactions suggests potential applications in the synthesis of pharmaceuticals and other biologically active compounds .
Propiedades
IUPAC Name |
2-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTPHXNBKRVYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415870 | |
| Record name | 2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)pyridine | |
CAS RN |
25700-11-2 | |
| Record name | 2-(1H-Pyrazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrazolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


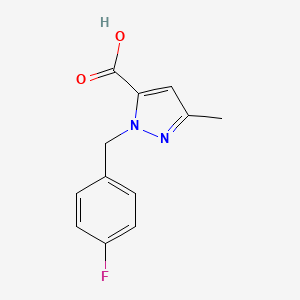
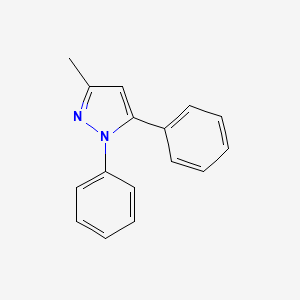
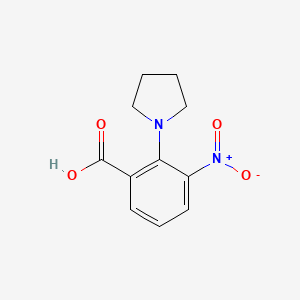
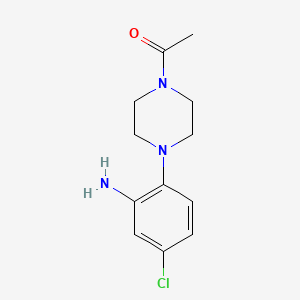
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
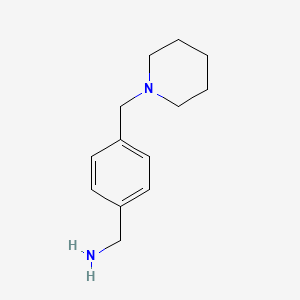
![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)
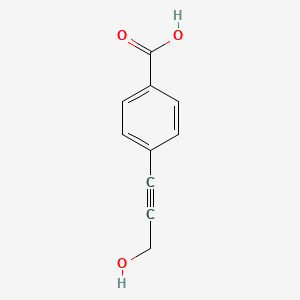
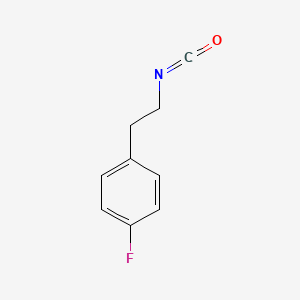
![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)
